molecular formula C10H9ClO4 B182275 2-Acetoxy-2-(4-chlorophenyl)acetic acid CAS No. 153750-10-8

2-Acetoxy-2-(4-chlorophenyl)acetic acid

Cat. No.: B182275
CAS No.: 153750-10-8
M. Wt: 228.63 g/mol
InChI Key: MIZLPLOCVAAQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2-(4-chlorophenyl)acetic acid can be achieved through several methods. One common approach involves the acetylation of 2-(4-chlorophenyl)acetic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is becoming increasingly popular in industrial production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-2-(4-chlorophenyl)acetic acid is unique due to the presence of both the acetoxy and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. The acetoxy group allows for hydrolysis reactions, while the chlorophenyl group enhances binding interactions with biological targets .

Properties

IUPAC Name

2-acetyloxy-2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-6(12)15-9(10(13)14)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZLPLOCVAAQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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